2-(4-Isopropylphenoxy)-5-methylaniline chemical structure and properties
2-(4-Isopropylphenoxy)-5-methylaniline chemical structure and properties
The following technical guide provides an in-depth analysis of 2-(4-Isopropylphenoxy)-5-methylaniline , a specialized diaryl ether intermediate used in medicinal chemistry and agrochemical synthesis.
This guide is structured to serve researchers and process chemists, focusing on the compound's structural properties, synthesis protocols, and utility as a privileged scaffold.[1]
[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
2-(4-Isopropylphenoxy)-5-methylaniline is a lipophilic diaryl ether characterized by an ortho-phenoxyaniline core.[1] This structural motif is a "privileged scaffold" in drug discovery, serving as a precursor to tricyclic heterocycles (phenoxazines) and a key pharmacophore in Type II Kinase Inhibitors.[1]
Structural Specifications
| Property | Detail |
| IUPAC Name | 5-Methyl-2-[4-(propan-2-yl)phenoxy]aniline |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Core Scaffold | Diaryl Ether (Ortho-substituted Aniline) |
| Key Substituents | Isopropyl (4'-position), Methyl (5-position), Amine (1-position) |
| SMILES | CC1=CC(N)=C(OC2=CC=C(C(C)C)C=C2)C=C1 |
| Predicted LogP | 4.82 ± 0.4 (Highly Lipophilic) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Amine N, Ether O) |
Structural Logic & Reactivity
The molecule features two benzene rings linked by an ether oxygen.[1] The "A-Ring" (aniline) is electron-rich due to the amine and ether donors, making it susceptible to electrophilic aromatic substitution at the para position relative to the amine (Position 4).[1] The "B-Ring" (phenoxy) provides significant lipophilic bulk via the isopropyl group, critical for hydrophobic pocket binding in protein targets.[1]
Synthesis Protocol (High-Yield Methodology)
The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (
Reaction Scheme Visualization
Caption: Two-step synthesis via S_NAr coupling and Nitro-reduction.
Step-by-Step Experimental Protocol
Step 1: Preparation of the Nitro Intermediate
Objective: Coupling of 2-Fluoro-5-methylnitrobenzene with 4-Isopropylphenol.[1]
-
Reagents:
-
Procedure:
-
Charge a round-bottom flask with 4-Isopropylphenol and
in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Add 2-Fluoro-5-methylnitrobenzene dropwise.[1]
-
Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the fluoride.[1]
-
Workup: Pour the reaction mixture into ice-water. The nitro intermediate will precipitate as a yellow solid.[1] Filter, wash with water, and dry under vacuum.[1]
-
Yield Expectation: 85–92%.[1]
-
Step 2: Reduction to Aniline
Objective: Selective reduction of the nitro group to the primary amine without cleaving the ether linkage.[1]
-
Reagents:
-
Procedure:
-
Dissolve the nitro intermediate in Ethanol/Water.[1]
-
Add Iron powder and
.[1] -
Heat to Reflux (80°C) with vigorous stirring for 2–3 hours. The color will shift from bright yellow to pale brown/colorless (slurry).[1]
-
Workup: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate.[1] Extract the residue with Ethyl Acetate, wash with brine, dry over
, and concentrate.[1] -
Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc 9:1).[1]
-
Yield Expectation: 80–90%.[1]
-
Medicinal Chemistry Applications
This molecule is a versatile building block.[1] Its specific substitution pattern (ortho-phenoxy) makes it a precursor for several bioactive scaffolds.[1]
Pharmacophore Mapping[1]
Caption: Strategic utility of the scaffold in drug design workflows.
Key Application Areas
-
Kinase Inhibitors (Type II): The diaryl ether motif is critical for binding in the hydrophobic "back pocket" of kinases (e.g., B-RAF, VEGFR).[1] The amine is typically converted to a urea (by reacting with an isocyanate) to form the "hinge-binding" or "DFG-out" stabilizing motif.[1]
-
Phenoxazine Synthesis: Under oxidative conditions or palladium catalysis, the amine can cyclize onto the phenoxy ring (at the ortho position of the B-ring) to form 2-isopropyl-7-methylphenoxazine.[1] These tricyclic systems are investigated for MDR (Multi-Drug Resistance) reversal activity.[1]
-
Agrochemicals: Analogs of this compound are used in the synthesis of thiourea insecticides/acaricides (related to Diafenthiuron), where the lipophilic isopropyl group aids in cuticular penetration.[1]
Physicochemical Properties & Handling[1][4]
Solubility Profile
-
Water: Insoluble (< 0.1 mg/mL).[1]
-
DMSO: Soluble (> 50 mg/mL).[1]
-
Ethanol: Soluble.[1]
-
Dichloromethane: Highly Soluble.[1]
Stability & Storage[1]
-
Oxidation: The primary amine is susceptible to oxidation (browning) upon prolonged exposure to air.[1] Store under inert gas (Nitrogen/Argon).
-
Light Sensitivity: Mildly photosensitive; store in amber vials.[1]
-
Shelf Life: >2 years if stored at 4°C under inert atmosphere.[1]
Safety (HSE)
-
Toxicity: Like many lipophilic anilines, it may cause methemoglobinemia if absorbed in large quantities.[1]
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1] Avoid dust inhalation.[1][2]
References
-
General Synthesis of Diaryl Ethers
-
Kinase Inhibitor Scaffolds
-
Phenoxazine Chemistry
(Note: Specific CAS-linked papers for this exact isomer are proprietary or sparse in open literature; references provided cover the validated synthetic methodologies for this chemical class.)
